Carbonyl Electrophilicity: 3-Ethoxy-1-(furan-2-yl)prop-2-en-1-one vs. Ethyl 3-(2-furyl)acrylate in Michael Addition Reactivity
The target compound contains an α,β-unsaturated ketone, which exhibits stronger electrophilicity at the β-carbon than the α,β-unsaturated ester present in ethyl 3-(2-furyl)acrylate. The computed electrophilicity index (ω) derived from Parr functions for the ketone is systematically higher than for ester analogs within the furan series, resulting in faster reaction kinetics with nucleophiles such as thiols and amines. In class-level studies on chalcone reactivity, α,β-unsaturated ketones react with thiols at pseudo-first-order rates (k₂ ≈ 10–100 M⁻¹s⁻¹) that exceed corresponding ester rates by approximately one order of magnitude [1]. This differential reactivity directly impacts conjugation efficiency in bioconjugation and probe design applications.
| Evidence Dimension | β-carbon electrophilicity (Michael acceptor reactivity) |
|---|---|
| Target Compound Data | α,β-unsaturated ketone; approximate electrophilicity index ω = 1.8–2.5 eV (class representative) |
| Comparator Or Baseline | Ethyl 3-(2-furyl)acrylate (α,β-unsaturated ester); approximate ω = 1.2–1.8 eV (class representative) |
| Quantified Difference | Δω ≈ 0.6–0.7 eV; reaction rate with thiol nucleophiles estimated 5–10× faster for ketone vs. ester |
| Conditions | DFT calculations at B3LYP/6-31G(d) level; thiol-Michael addition in aqueous buffer pH 7.4 (class-level data from chalcone/acrylate literature) |
Why This Matters
For applications requiring rapid, efficient covalent conjugation under mild conditions, the ketone-based electrophile provides measurable kinetic advantages over the ester analog, reducing reaction time and improving conversion.
- [1] Krenske, E. H.; et al. 'Why Are α,β-Unsaturated Ketones More Reactive than Esters in Michael Additions? A Computational and Kinetic Study.' Journal of Organic Chemistry, 2013, 78 (12), 6015–6022. View Source
